molecular formula C8H18INO3 B5968165 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide

4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide

Cat. No. B5968165
M. Wt: 303.14 g/mol
InChI Key: LOAVGJHQCTVHNU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as THP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. THP-1 is a quaternary ammonium salt that has been synthesized through a multistep process involving the reaction of morpholine with various reagents.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is not fully understood. However, it is believed that 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects:
4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have low toxicity in vitro and in vivo. However, it can cause irritation to the skin and eyes upon contact. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to induce apoptosis in cancer cells, which may be beneficial for the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is its versatility. It can be used as a reagent in various organic syntheses and as a chiral auxiliary in asymmetric synthesis. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has low toxicity, making it a safer alternative to other antimicrobial agents. However, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide may not be suitable for certain experiments due to its limited solubility in water.

Future Directions

There are several future directions for research related to 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. One potential area of research is the development of new antimicrobial agents based on the structure of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide and its potential applications in cancer treatment. Finally, the synthesis of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide derivatives with improved solubility and antimicrobial activity may also be an area of future research.

Synthesis Methods

4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide is synthesized through a multistep process that involves the reaction of morpholine with various reagents. The first step involves the reaction of morpholine with epichlorohydrin to form 4-(2,3-epoxypropyl)morpholine. This intermediate is then reacted with methyl iodide to form 4-(2,3-dihydroxypropyl)morpholine. Finally, the quaternization of 4-(2,3-dihydroxypropyl)morpholine with methyl iodide leads to the formation of 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide.

Scientific Research Applications

4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used as a chiral auxiliary in asymmetric synthesis, allowing for the synthesis of enantiomerically pure compounds. Additionally, 4-(2,3-dihydroxypropyl)-4-methylmorpholin-4-ium iodide has been used as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)propane-1,2-diol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO3.HI/c1-9(6-8(11)7-10)2-4-12-5-3-9;/h8,10-11H,2-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAVGJHQCTVHNU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CC(CO)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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